4-(3-Chlorophenyl)-2-methylthiomorpholine-3,5-dione
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Overview
Description
4-(3-Chlorophenyl)-2-methylthiomorpholine-3,5-dione is a chemical compound that belongs to the class of thiomorpholine derivatives Thiomorpholine is a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Mechanism of Action
Target of Action
Similar compounds such as pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Mode of Action
Compounds with similar structures, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), act as chemical inhibitors of oxidative phosphorylation . They function as nitriles, hydrazones, and protonophores, causing the gradual destruction of living cells .
Biochemical Pathways
Similar compounds have been shown to affect oxidative stress pathways . They can increase the production of reactive oxygen species (ROS) and free radicals, which can lead to cellular damage .
Pharmacokinetics
Similar compounds have been shown to have low oral bioavailability due to extensive hepatic first-pass effect .
Result of Action
Similar compounds have been shown to cause the gradual destruction of living cells and death of the organism .
Action Environment
Similar compounds have been shown to have their actions influenced by the environment in which they are administered .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-2-methylthiomorpholine-3,5-dione typically involves the reaction of 3-chlorobenzoyl chloride with 2-methylthiomorpholine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-2-methylthiomorpholine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the compound can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiomorpholine derivatives.
Scientific Research Applications
4-(3-Chlorophenyl)-2-methylthiomorpholine-3,5-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with therapeutic effects.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-2-methylthiomorpholine-3,5-dione: Similar structure but with a different position of the chlorine atom.
4-(3-Bromophenyl)-2-methylthiomorpholine-3,5-dione: Similar structure but with a bromine atom instead of chlorine.
4-(3-Chlorophenyl)-2-ethylthiomorpholine-3,5-dione: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
4-(3-Chlorophenyl)-2-methylthiomorpholine-3,5-dione is unique due to the specific positioning of the chlorophenyl and methyl groups, which may influence its chemical reactivity and biological activity. The presence of the chlorine atom in the para position can affect the compound’s electronic properties and its interactions with biological targets.
Properties
IUPAC Name |
4-(3-chlorophenyl)-2-methylthiomorpholine-3,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2S/c1-7-11(15)13(10(14)6-16-7)9-4-2-3-8(12)5-9/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTHGDAELYFYDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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